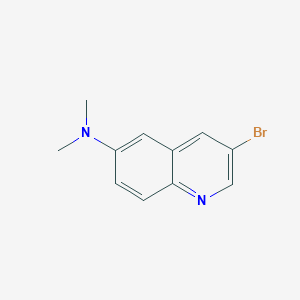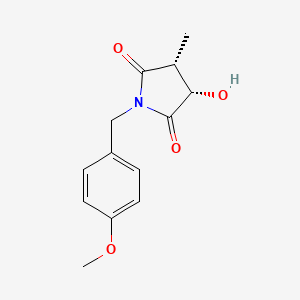
n,n-Diethyl-2-(trimethylsilyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Diethyl-2-(trimethylsilyl)benzamide: is a chemical compound with the molecular formula C14H23NOSi It is a derivative of benzamide, where the benzamide core is substituted with diethyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-2-(trimethylsilyl)benzamide typically involves the reaction of benzamide with diethylamine and trimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Diethyl-2-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: n,n-Diethyl-2-(trimethylsilyl)benzamide is used as an intermediate in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine: While specific medical applications are still under investigation, this compound has potential as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile building block in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of n,n-Diethyl-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethyl and trimethylsilyl groups can influence the compound’s binding affinity and selectivity, modulating its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
n,n-Diethylbenzamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
n,n-Dimethyl-2-(trimethylsilyl)benzamide: Substituted with dimethyl groups instead of diethyl, affecting its steric and electronic characteristics.
n,n-Diethyl-3-(trimethylsilyl)benzamide: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness: n,n-Diethyl-2-(trimethylsilyl)benzamide is unique due to the specific positioning of the diethyl and trimethylsilyl groups on the benzamide core. This configuration imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
62924-92-9 |
|---|---|
Formule moléculaire |
C14H23NOSi |
Poids moléculaire |
249.42 g/mol |
Nom IUPAC |
N,N-diethyl-2-trimethylsilylbenzamide |
InChI |
InChI=1S/C14H23NOSi/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17(3,4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
OCENVWQKZZZSQZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=CC=C1[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


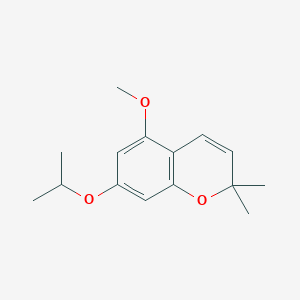
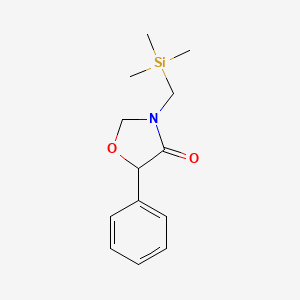
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

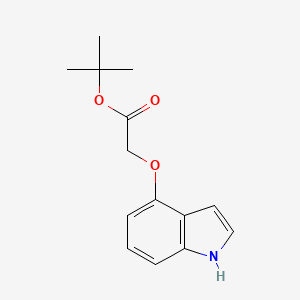

![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)

